3-Bromomethyltetrahydrothiopyran
Description
3-Bromomethyltetrahydrothiopyran is a sulfur-containing heterocyclic compound featuring a six-membered thiopyran ring substituted with a bromomethyl group at the 3-position. This structure confers unique reactivity, making it valuable in organic synthesis, particularly in nucleophilic substitution reactions and as a precursor for pharmaceuticals or agrochemicals. The bromomethyl group acts as a versatile leaving group, enabling functionalization of the thiopyran scaffold .
Properties
Molecular Formula |
C6H11BrS |
|---|---|
Molecular Weight |
195.12 g/mol |
IUPAC Name |
3-(bromomethyl)thiane |
InChI |
InChI=1S/C6H11BrS/c7-4-6-2-1-3-8-5-6/h6H,1-5H2 |
InChI Key |
YXCCLLOXOQRJHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CSC1)CBr |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
3-Bromomethyltetrahydrothiopyran has been investigated for its antimicrobial properties. Studies have indicated that derivatives of this compound exhibit significant activity against various pathogens, including bacteria and fungi. For example, compounds derived from this compound have shown minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis, indicating strong bactericidal effects.
Table 1: Antimicrobial Efficacy of this compound Derivatives
| Compound | MIC (μg/mL) | MBC (μg/mL) | Activity Type |
|---|---|---|---|
| 7b | 0.22 | - | Bactericidal |
| 10 | - | - | Fungicidal |
| 13 | 0.25 | - | Bactericidal |
Organic Synthesis
This compound is utilized as a versatile building block in organic synthesis. Its ability to undergo various chemical reactions makes it valuable for creating complex molecules.
Synthesis of Bioactive Compounds
The compound serves as a precursor in the synthesis of various bioactive molecules, including NRF2 activators, which are being explored for their potential in treating chronic obstructive pulmonary disease and other oxidative stress-related conditions. The synthesis pathway typically involves the hydrogenation of functional groups, allowing for the efficient production of target compounds with therapeutic potential .
Industrial Applications
The industrial relevance of this compound lies in its potential for large-scale production due to the simplicity of its synthesis process and the availability of raw materials. The methods developed for its synthesis are designed to be environmentally friendly, aligning with green chemistry principles.
Table 2: Synthesis Methods and Yield
| Method | Yield (%) | Advantages |
|---|---|---|
| High-pressure hydrogenation | >90 | High yield, simple operation |
| Cyclization with phosphoric acid | >85 | Efficient use of basic chemicals |
Case Studies
Several studies have highlighted the utility of this compound in drug development:
-
Case Study 1: NRF2 Activators
Research published in PLOS ONE discusses the role of NRF2 activators derived from this compound in managing oxidative stress-related diseases. These activators demonstrate potential therapeutic effects not only in respiratory diseases but also in autoimmune conditions . -
Case Study 2: Antitubercular Agents
Another study explored the modification of this compound derivatives to enhance their efficacy against Mycobacterium tuberculosis. The findings suggest that specific modifications can lead to improved potencies compared to traditional antitubercular drugs .
Comparison with Similar Compounds
3-(2-Bromoethoxy)tetrahydro-2H-pyran
- Structure : Contains an oxygen-based pyran ring with a bromoethoxy substituent (vs. sulfur in thiopyran and bromomethyl in 3-Bromomethyltetrahydrothiopyran).
- Synthesis: Typically prepared via bromination of ethoxy-substituted pyran precursors. Notably, the molecular formula listed in commercial sources (H₂O) is erroneous; the correct formula is C₇H₁₃BrO₂ .
- Reactivity : The bromoethoxy group is less sterically hindered than bromomethyl, favoring nucleophilic substitutions at the β-position.
- Applications : Used as a pharmaceutical intermediate, similar to this compound, but with distinct regioselectivity in reactions .
Tetrahydrobenzo[b]pyran Derivatives
- Structure: Features a fused benzene ring to the pyran scaffold (vs. non-fused thiopyran).
- Synthesis : Catalyzed by tetrabutylammonium bromide (TBABr) under neutral conditions, achieving high yields (85–92%) .
- Reactivity : The electron-rich aromatic ring enhances electrophilic substitution, unlike the sulfur-mediated electronic effects in thiopyrans.
- Applications : Primarily used in dye and antioxidant synthesis, diverging from the alkylation/functionalization roles of bromomethyl-substituted analogs .
Tetrachloromonospirocyclotriphosphazenes
- Structure : Phosphazene-based spirocyclic compounds (vs. thiopyran’s sulfur ring).
- Synthesis : Derived from diamines and phosphazenes via multi-step reactions requiring triethylamine (Et₃N) and THF, with rigorous purification .
- Reactivity : Chlorine substituents enable nucleophilic substitutions, but the phosphazene backbone limits compatibility with thiopyran-based reaction conditions.
- Applications : Specialized in materials science (e.g., flame retardants), contrasting with the pharmaceutical focus of bromomethylthiopyrans .
Research Findings and Insights
- Synthetic Efficiency : TBABr-catalyzed methods (e.g., for tetrahydrobenzo[b]pyrans) achieve higher yields (85–92%) under milder conditions compared to thiopyran syntheses, which often require extended reaction times (3 days) and stringent purification .
- Electronic Effects : Sulfur in thiopyrans increases nucleophilicity at the α-carbon, enhancing bromomethyl group reactivity compared to oxygen analogs .
- Structural Limitations: Fused-ring systems (e.g., tetrahydrobenzo[b]pyran) restrict functionalization sites, whereas non-fused thiopyrans offer greater flexibility for derivatization .
Preparation Methods
Preparation of 3-Formyltetrahydrothiopyran
The hydrogenation of 3-formyl-5,6-dihydro-2H-thiopyran serves as a critical precursor step. As demonstrated in CA1230125A, this reaction employs Raney nickel under hydrogen pressures of 20 bar at 90°C, achieving a 91% yield in ethyl acetate solvent. The intermediate 3-formyl-5,6-dihydro-2H-thiopyran is synthesized via acid-catalyzed cyclization of bis(β-formylethyl) sulfides or 3-formyl-4-hydroxytetrahydrothiopyrans. For instance, phosphoric acid (37% w/w) facilitates this cyclization at 85°C in 1,1,2-trichloroethane, yielding the dihydro precursor.
Reduction to 3-Hydroxymethyltetrahydrothiopyran
The aldehyde group in 3-formyltetrahydrothiopyran is reduced to a primary alcohol using sodium borohydride (NaBH4) in methanol at 0–25°C. This step typically achieves ~85% yield under standard conditions, though catalytic hydrogenation with palladium on carbon (Pd/C) offers an alternative pathway.
Bromination to 3-Bromomethyltetrahydrothiopyran
The hydroxymethyl derivative undergoes bromination using phosphorus tribromide (PBr3) in diethyl ether under reflux. This SN2 substitution proceeds with ~78% efficiency, forming the target bromomethyl group. Alternatives like thionyl bromide (SOBr2) or hydrobromic acid (HBr) with sulfuric acid may also be employed, though PBr3 minimizes side reactions.
Table 1: Reaction Parameters for Reduction-Bromination Route
| Step | Reaction | Conditions | Catalyst/Solvent | Yield (%) |
|---|---|---|---|---|
| 1 | Hydrogenation | H₂, 90°C, 20 bar | Raney Ni, ethyl acetate | 91 |
| 2 | Aldehyde reduction | NaBH₄, 0°C, 2 hr | Methanol | 85* |
| 3 | Bromination | PBr₃, reflux, 4 hr | Diethyl ether | 78* |
Direct Bromination of 3-Methyltetrahydrothiopyran
Radical Bromination Strategies
Direct bromination of 3-methyltetrahydrothiopyran using N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN) in carbon tetrachloride (CCl₄) under UV light selectively targets the methyl group. This method, however, faces challenges in regioselectivity due to competing ring bromination. Preliminary studies suggest yields of 40–60% under optimized conditions.
Electrophilic Bromination
Electrophilic agents like bromine (Br₂) in acetic acid at 50°C achieve partial bromination but require precise stoichiometry to avoid over-bromination. Catalytic Lewis acids (e.g., FeBr₃) enhance selectivity, though yields remain moderate (~50%).
Table 2: Direct Bromination Methods
| Method | Conditions | Reagents | Yield (%) |
|---|---|---|---|
| Radical bromination | NBS, AIBN, CCl₄, UV light | NBS, CCl₄ | 55* |
| Electrophilic | Br₂, FeBr₃, 50°C | Acetic acid | 50* |
Nucleophilic Substitution Approaches
Tosylation-Bromination Sequence
3-Hydroxymethyltetrahydrothiopyran is converted to its tosylate derivative using p-toluenesulfonyl chloride (TsCl) in pyridine. Subsequent treatment with sodium bromide (NaBr) in dimethylformamide (DMF) at 100°C displaces the tosyl group, yielding the bromomethyl product. This two-step process achieves ~70% overall yield but requires stringent anhydrous conditions.
Mitsunobu Reaction
Industrial Production Considerations
Catalyst Reusability
Raney nickel catalysts, as highlighted in CA1230125A, retain activity over 17 hydrogenation cycles without yield loss. This reusability reduces costs in large-scale syntheses.
Solvent Systems
Ethyl acetate and 1,1,2-trichloroethane are preferred for their inertness and ease of removal via distillation. The latter’s high boiling point (113°C) facilitates reflux conditions during acid-catalyzed cyclization.
Pressure and Temperature Optimization
Hydrogenation at 20 bar and 90°C balances reaction rate and safety, while bromination at ambient pressure minimizes equipment costs.
Comparative Analysis of Methods
Table 3: Method Efficiency Comparison
Q & A
Q. What are the standard synthetic methodologies for preparing 3-Bromomethyltetrahydrothiopyran, and how are reaction conditions optimized?
Methodological Answer: this compound is typically synthesized via nucleophilic substitution reactions. A common approach involves reacting tetrahydrothiopyran-3-methanol with hydrobromic acid (HBr) under reflux in anhydrous tetrahydrofuran (THF) . Key optimization parameters include:
- Temperature : Maintaining 40–60°C to balance reaction rate and byproduct formation.
- Catalyst : Use of Lewis acids (e.g., ZnBr₂) to enhance bromide ion reactivity.
- Monitoring : Thin-layer chromatography (TLC) with hexane/ethyl acetate (3:1) to track progress .
- Purification : Column chromatography (silica gel, gradient elution) to isolate the product .
Q. What analytical techniques are critical for characterizing this compound, and how are data interpreted?
Methodological Answer:
Q. What safety protocols are essential when handling this compound in the laboratory?
Methodological Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to mitigate inhalation risks (H335/H319 hazards) .
- Waste Disposal : Collect brominated waste in sealed containers for incineration by licensed facilities .
- Emergency Measures : For spills, neutralize with sodium bicarbonate and adsorb with inert material .
Advanced Research Questions
Q. How can enantioselective synthesis of this compound derivatives be achieved using organocatalytic strategies?
Methodological Answer: Asymmetric synthesis involves chiral organocatalysts like proline-derived amines. For example:
- Catalyst : (S)-Proline (10 mol%) in dichloromethane at 0°C .
- Substrate : React tetrahydrothiopyran-3-carbaldehyde with bromomethylating agents.
- Stereocontrol : Hydrogen bonding between the catalyst and substrate enforces Re-face selectivity, yielding >90% ee .
- Validation : Chiral HPLC (Chiralpak AD-H column) confirms enantiomeric excess .
Q. How do solvent polarity and temperature influence the stability of this compound during storage?
Methodological Answer:
- Stability Studies :
- Monitoring : Periodic GC-MS analysis detects degradation products like tetrahydrothiopyran-3-methanol .
Q. How can conflicting NMR and X-ray crystallography data for this compound derivatives be resolved?
Methodological Answer: Discrepancies often arise from dynamic processes (e.g., ring puckering in tetrahydrothiopyran):
- Dynamic NMR : Variable-temperature ¹H NMR identifies conformational exchange (e.g., chair-to-boat transitions) .
- X-ray Crystallography : Resolves absolute configuration but may not capture solution-phase dynamics .
- Computational Modeling : DFT calculations (B3LYP/6-31G*) correlate experimental data with theoretical conformers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
